Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a variety of functional groups, including cyano, ester, and amine groups
Preparation Methods
The synthesis of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications. Some examples of similar compounds include:
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- Nonafluoro-tert-butyl alcohol .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O4S/c1-6-35-21-13-11-20(12-14-21)32-23(33)16-37-26-22(15-30)25(18-7-9-19(29)10-8-18)24(17(2)31-26)27(34)36-28(3,4)5/h7-14,25,31H,6,16H2,1-5H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEXMQQCIPKABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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